3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid
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Overview
Description
3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to an acetamido group, which is further connected to a tetrahydronaphthalenyl group through an ether linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of 5,6,7,8-tetrahydronaphthalen-2-ol, which is then converted to its corresponding ether derivative using appropriate alkylating agents. The ether derivative is then reacted with acetamido benzoic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6,7,8-tetrahydronaphthalene: Shares the tetrahydronaphthalenyl group but lacks the acetamido benzoic acid moiety.
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid: Contains the tetrahydronaphthalenyl group with a boronic acid functional group instead of the acetamido benzoic acid.
Uniqueness
The uniqueness of 3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
649773-71-7 |
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Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c21-18(20-16-7-3-6-15(10-16)19(22)23)12-24-17-9-8-13-4-1-2-5-14(13)11-17/h3,6-11H,1-2,4-5,12H2,(H,20,21)(H,22,23) |
InChI Key |
WVCLILLTFNVTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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